Cas no 2034248-35-4 ((3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)

(3-Fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone is a fluorinated heterocyclic compound featuring a quinoline-pyrrolidine scaffold with a methoxyphenyl ketone moiety. Its structural complexity offers potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) or kinase-related pathways due to the quinoline and fluorinated aromatic components. The fluorine substitution enhances metabolic stability and bioavailability, while the methoxy group may influence binding affinity. The pyrrolidine linker provides conformational flexibility, potentially improving target engagement. This compound is suited for medicinal chemistry research, enabling exploration of structure-activity relationships in drug discovery. Handling requires standard precautions for organofluorine and heteroaromatic compounds. Purity and analytical data should be verified for research applications.
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone structure
2034248-35-4 structure
Product Name:(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
CAS No:2034248-35-4
MF:C21H19FN2O3
MW:366.385568857193
CID:5550071
Update Time:2025-10-29

(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
    • Inchi: 1S/C21H19FN2O3/c1-26-19-8-6-15(12-17(19)22)21(25)24-11-10-16(13-24)27-20-9-7-14-4-2-3-5-18(14)23-20/h2-9,12,16H,10-11,13H2,1H3
    • InChI Key: WLVBCIAOLBCBGL-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC)C(F)=C1)(N1CCC(OC2=CC=C3C(=N2)C=CC=C3)C1)=O

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Additional information on (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone

Introduction to (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone and Its Significance in Modern Chemical Biology

The compound with the CAS number 2034248-35-4 and the product name (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the scientific community due to its potential applications in drug discovery and molecular medicine.

In recent years, the field of chemical biology has witnessed remarkable advancements, particularly in the development of targeted therapeutics. The structural motif of (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone incorporates key pharmacophoric elements that are known to enhance binding affinity and selectivity. The presence of a fluoro-substituted aromatic ring and a quinoline scaffold linked via a methanone bridge suggests a high degree of functional versatility, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. The quinoline moiety, in particular, is well-documented for its anti-inflammatory and anticancer properties. Recent studies have highlighted the ability of quinoline derivatives to interact with specific enzymes and receptors, thereby inhibiting pathological signaling cascades. The integration of this scaffold with the 3-fluoro-4-methoxyphenyl group enhances its pharmacological profile, potentially leading to improved therapeutic efficacy.

The methanone bridge in the molecule serves as a crucial linker, facilitating optimal spatial orientation between the two pharmacophoric units. This arrangement is thought to enhance interactions with biological targets, thereby increasing the compound's bioactivity. In vitro studies have demonstrated that derivatives with similar structural features exhibit significant inhibitory effects on key enzymes involved in cancer progression, such as kinases and phosphodiesterases. These findings underscore the potential of (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone as a lead compound for further medicinal chemistry optimization.

Moreover, the fluoro-substituent at the aromatic ring is known to enhance metabolic stability and binding affinity. Fluorine atoms can influence electronic properties, leading to improved interactions with biological targets. This feature is particularly valuable in drug development, where optimizing pharmacokinetic profiles is essential for achieving therapeutic success. The combination of these structural elements makes (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone a compelling candidate for further exploration.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound suggest its potential utility in this area. PPIs are involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. By designing molecules that can selectively interfere with these interactions, researchers aim to develop novel therapeutic strategies.

The quinoline scaffold has been extensively studied for its ability to interact with various biological targets. For instance, some quinoline derivatives have shown promise as antimalarial agents by targeting heme metabolism in Plasmodium parasites. Similarly, quinoline-based compounds have been investigated for their antimicrobial properties. The presence of additional functional groups in (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone may expand its spectrum of activity, making it effective against a broader range of pathogens.

The methanone bridge not only connects the two pharmacophoric units but also provides a site for further functionalization. This flexibility allows chemists to modify the compound's properties to improve its solubility, bioavailability, and target specificity. Such modifications are crucial for translating laboratory findings into clinical applications. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify optimized derivatives with enhanced pharmacological profiles.

Recent advances in synthetic chemistry have enabled the efficient preparation of complex molecules like (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in constructing intricate carbon-carbon bonds. These methods allow for precise control over molecular architecture, ensuring that key pharmacophoric elements are correctly positioned for optimal biological activity.

The potential applications of this compound extend beyond oncology and anti-inflammation research. For instance, it may be explored as a tool compound in chemical biology studies aimed at understanding disease mechanisms at a molecular level. By investigating how this molecule interacts with biological targets, researchers can gain insights into fundamental cellular processes and identify new therapeutic opportunities.

In conclusion, (3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone, with its CAS number 2034248-35-4, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing some of today's most challenging diseases. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to play an increasingly important role in modern medicine.

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